N-(4-(N-acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O6S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with complex structures, including those with azetidine and isoxazole components. These studies involve detailed analysis to understand the compounds' chemical properties and potential applications in various fields, such as pharmaceuticals and materials science. The synthesis of new derivatives often aims to explore their biological activities or physical properties (Hassan, Hafez, & Osman, 2014).
Biological Evaluation and Antitumor Activity
Compounds with similar structures have been synthesized and evaluated for their biological activities, including antitumor and anti-inflammatory effects. These studies are crucial for discovering new therapeutic agents. For instance, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase agents, providing insights into the structure-activity relationship (SAR) and potential therapeutic applications (Rahmouni et al., 2016).
Mechanistic Studies and Drug Development
Investigations into the mechanisms of action of drugs containing isoxazole and azetidine components have contributed to the development of new pharmaceuticals. Studies on species-related inhibition of enzymes by isoxazol derivatives provide valuable information for designing drugs with improved efficacy and reduced side effects (Knecht & Löffler, 1998).
Antiprotozoal Agents
Research into compounds with azetidine and isoxazole moieties has also extended to their potential as antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines have been synthesized and shown effective against protozoal infections, highlighting the versatility of these structural frameworks in medicinal chemistry (Ismail et al., 2004).
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-10-7-15(19-27-10)17(24)21-8-12(9-21)16(23)18-13-3-5-14(6-4-13)28(25,26)20-11(2)22/h3-7,12H,8-9H2,1-2H3,(H,18,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOCTPTOOHGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.